molecular formula C8H9N3 B1586399 1-Methyl-1H-indazol-5-amine CAS No. 50593-24-3

1-Methyl-1H-indazol-5-amine

Cat. No.: B1586399
CAS No.: 50593-24-3
M. Wt: 147.18 g/mol
InChI Key: PYOFNPHTKBSXOM-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Chemical Biology

The indazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov This versatility has led to the development of a wide array of indazole-containing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.commdpi.comnih.gov The structural features of the indazole ring, such as its aromaticity and the presence of nitrogen atoms, allow for a variety of chemical modifications, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. longdom.orglongdom.org The ability to form multiple interactions with biological macromolecules like enzymes and receptors is a key reason for its prevalence in drug discovery programs. longdom.orgresearchgate.net

Historical Context of 1-Methyl-1H-indazol-5-amine in Scientific Literature

While the broader family of indazole derivatives has been a subject of study for many years, the specific compound this compound has a more recent history in the scientific literature. Its emergence is closely tied to the growing interest in functionalized indazoles for pharmaceutical development. The synthesis and characterization of this compound, with the chemical formula C8H9N3, have been documented in various chemical databases and research articles. chemimpex.comchemicalbook.com It is often prepared as a key intermediate in the synthesis of more complex molecules. For example, a documented synthesis involves the use of this compound to prepare 1-methyl-1H-indazole-5-sulfonyl chloride. google.com

Research Landscape of this compound and its Analogues

Current research involving this compound highlights its role as a versatile building block in the creation of novel compounds with potential therapeutic applications. chemimpex.com It is particularly utilized in the development of kinase inhibitors, a class of drugs that can interfere with the growth of cancer cells. nih.govchemicalbook.com For instance, it has been used in the preparation of compounds designed to treat diseases associated with the tau protein and as inhibitors of Wee1 kinase for cancer treatment. chemicalbook.com

The research landscape extends to its analogues, where modifications to the core structure of this compound are explored to enhance biological activity. These investigations often involve structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to understand how these changes affect its interaction with biological targets. mdpi.com This approach has been instrumental in the development of potent and selective inhibitors for various enzymes and receptors. mdpi.comnih.gov

Below is a table summarizing the key properties of this compound:

PropertyValueSource
CAS Number 50593-24-3 chemimpex.com
Molecular Formula C8H9N3 chemimpex.com
Molecular Weight 147.18 g/mol chemimpex.com
Appearance Red-brown solid chemimpex.com
Melting Point 142-144 °C chemicalbook.comchemdad.com

The ongoing research into this compound and its derivatives underscores the enduring importance of the indazole scaffold in the quest for new and effective medicines. longdom.orgresearchgate.net Its utility as a synthetic intermediate continues to fuel the discovery of novel bioactive molecules. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOFNPHTKBSXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377635
Record name 1-METHYL-1H-INDAZOL-5-AMINE
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URL https://comptox.epa.gov/dashboard/DTXSID70377635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-24-3
Record name 1-METHYL-1H-INDAZOL-5-AMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazol-5-amine
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Synthetic Methodologies and Derivatization Strategies for 1 Methyl 1h Indazol 5 Amine

Established Synthetic Pathways for the Indazole Core

Traditional synthetic routes to the 1-Methyl-1H-indazol-5-amine scaffold primarily involve two key stages: the formation of the bicyclic indazole core and the functionalization of precursors to install the methyl and amino groups at the desired positions.

Cyclization Reactions in this compound Synthesis

The construction of the indazole ring is the cornerstone of the synthesis. A prevalent and well-established method involves the cyclization of appropriately substituted phenyl derivatives. A common strategy begins with a precursor that already contains a nitrogen-based functional group, which can be transformed into the pyrazole (B372694) ring fused to the benzene (B151609) core.

One of the most direct precursors for this compound is 1-methyl-5-nitro-1H-indazole. The synthesis of this nitro-intermediate can be achieved through various cyclization methods, often starting from substituted 2-fluoronitrobenzenes. For instance, the reaction of 2-fluoro-5-nitroacetophenone with methylhydrazine can lead to the formation of the 1-methyl-5-nitro-1H-indazole core through a nucleophilic aromatic substitution (SNAr) terminated cyclization.

Functionalization of the Indazole Core Precursors

With the methylated, nitro-substituted indazole core in hand, the final step in this established pathway is the reduction of the nitro group at the C-5 position to the target primary amine. This transformation is a standard functional group interconversion in organic synthesis.

A widely used and effective method for this reduction is the use of tin(II) chloride (SnCl2) in an alcoholic solvent, such as ethanol (B145695). Heating a mixture of 1-methyl-5-nitroindazole with anhydrous SnCl2 in absolute ethanol effectively reduces the nitro group to yield this compound. nih.gov The reaction progress can be monitored until the starting material is consumed. Following the reduction, a basic workup is typically employed to neutralize the reaction mixture and isolate the free amine product. nih.gov

Table 1: Reduction of 1-Methyl-5-nitroindazole

Precursor Reagent Solvent Conditions Product Reference
1-Methyl-5-nitroindazole Anhydrous SnCl2 Absolute Ethanol Heat (333 K), 6 h This compound nih.gov

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the indazole nucleus, often employing metal catalysts to facilitate key bond-forming reactions. These advanced approaches can offer improvements in yield, regioselectivity, and scalability.

Metal-Catalyzed Reaction Development for Indazole Formation

Transition-metal catalysis has become instrumental in the synthesis of heterocyclic compounds, including indazoles. Copper- and palladium-catalyzed reactions are particularly prominent.

A notable advanced strategy is the intramolecular Ullmann-type reaction. thieme-connect.com This approach can be used to construct substituted 1-methyl-1H-indazoles from suitably designed precursors. For example, a scalable, three-step synthesis has been described for 5-bromo-4-fluoro-1-methyl-1H-indazole, which involves the condensation of a substituted benzaldehyde (B42025) with methyl hydrazine (B178648) to form a hydrazone, followed by a copper-catalyzed intramolecular C-N bond formation to yield the indazole ring. thieme-connect.com Although this example doesn't directly yield the 5-amino derivative, the resulting 5-bromoindazole is a versatile intermediate that can be converted to the 5-amino compound through subsequent reactions like a Buchwald-Hartwig amination.

Silver-mediated intramolecular C-H amination also represents an advanced method for constructing the 1H-indazole ring system from arylhydrazone precursors. nih.gov This type of reaction can tolerate various functional groups, providing a pathway to complex indazole derivatives.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction parameters is crucial for maximizing the efficiency of both established and advanced synthetic methods. For metal-catalyzed reactions, extensive screening of catalysts, ligands, bases, solvents, and temperature is often necessary to achieve optimal yields.

In the context of the copper-catalyzed Ullmann cyclization to form a 1-methyl-1H-indazole, factors such as the choice of copper source (e.g., CuO), the base (e.g., K2CO3), and the reaction temperature are critical for driving the reaction to completion and minimizing side products. thieme-connect.com For instance, careful control of temperature and reaction time during the preceding hydrazone formation can be vital to prevent undesired side reactions. thieme-connect.com Solvent choice also plays a significant role; for example, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) can facilitate easier work-up procedures compared to other solvents. thieme-connect.com

Table 2: Key Parameters for Optimization in Metal-Catalyzed Indazole Synthesis

Parameter Considerations Example Reference
Catalyst Copper source, Palladium complex CuO, Pd(OAc)2 thieme-connect.com, thieme-connect.de
Base Basicity, Nucleophilicity, Stoichiometry K2CO3, t-BuONa thieme-connect.com, thieme-connect.de
Solvent Polarity, Boiling Point, Work-up 2-MeTHF, Toluene thieme-connect.com, thieme-connect.de
Temperature Reaction rate vs. side product formation 100-110 °C thieme-connect.de, thieme-connect.com

Derivatization of this compound

The primary amine at the C-5 position of this compound is a key functional group that serves as a versatile point for derivatization. This allows for the expansion of the molecular structure to explore structure-activity relationships in drug discovery programs. Common derivatization strategies include acylation, sulfonylation, and the formation of ureas.

A direct application of this derivatization potential is the reaction of this compound with sulfonyl chlorides. For instance, upon its synthesis via the reduction of 1-methyl-5-nitroindazole, the resulting amine can be immediately dissolved in a suitable base like pyridine (B92270) and reacted with an aryl sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride. nih.gov This reaction proceeds at room temperature to furnish the corresponding N-substituted sulfonamide derivative, 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. nih.gov

Table 3: Example of Derivatization of this compound

Reaction Type Reagent Base/Solvent Product Reference
Sulfonylation 4-Methoxybenzenesulfonyl chloride Pyridine 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide nih.gov

Other standard transformations of the 5-amino group include reaction with acyl chlorides or carboxylic acids (often using coupling agents) to form amides, and reaction with isocyanates to produce urea (B33335) derivatives. These reactions provide robust methods for attaching a wide variety of substituents to the indazole scaffold.

Electrophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic heterocyclic system susceptible to electrophilic substitution. The position of substitution is directed by the activating and deactivating effects of the substituents on the ring. In this compound, the amino group at the C5 position is a strong activating group, directing electrophiles primarily to the ortho and para positions. The N-methyl group at the N1 position also influences the electron density of the ring.

Common electrophilic substitution reactions performed on the indazole nucleus include halogenation, nitration, and sulfonation. While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity of substituted indazoles provides a predictive framework.

Halogenation: Bromination and chlorination are typical halogenation reactions. The reaction of an amino-substituted indazole with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield mono- or di-halogenated products. The primary sites of substitution would likely be the C4 and C6 positions, which are ortho to the strongly activating amino group.

Nitration: Nitration of the indazole ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be directed to the positions activated by the amino group. However, the strongly acidic conditions can lead to the protonation of the amino group, diminishing its activating effect and potentially leading to a different substitution pattern.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid. Similar to nitration, the position of the sulfonic acid group would be influenced by the directing effects of the existing substituents.

It is crucial to note that the reaction conditions for these electrophilic substitutions must be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. The interplay between the directing effects of the N-methyl and the C5-amino groups will ultimately determine the final substitution pattern.

Amidation and Diazotization Reactions at the Amine Group

The primary amine at the C5 position of this compound is a key functional handle for a variety of chemical transformations, most notably amidation and diazotization reactions.

Amidation: The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for building more complex molecular architectures. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

For instance, the reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine, would yield N-(1-methyl-1H-indazol-5-yl)benzamide. The choice of solvent and base is critical for achieving high yields and purity.

Table 1: Examples of Amidation Reactions

Acylating Agent Product
Acetyl chloride N-(1-methyl-1H-indazol-5-yl)acetamide
Benzoic acid (with DCC) N-(1-methyl-1H-indazol-5-yl)benzamide

Diazotization: The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most important applications of diazotization is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br), cyanide (CN), or other groups using a copper(I) salt catalyst. researchgate.netnih.gov This provides a powerful method for introducing a range of substituents onto the indazole ring that are not easily accessible through direct substitution.

Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. nih.govresearchgate.net This reaction is the basis for the synthesis of many dyes and pigments.

Synthesis of Novel Heterocyclic Analogs from this compound

The bifunctional nature of this compound, possessing both a reactive amino group and an accessible aromatic ring system, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These larger, more complex molecules often exhibit interesting biological activities.

While specific examples starting directly from this compound are not extensively documented, the general strategies for constructing fused rings onto amino-heterocycles can be applied. For example, condensation reactions with bifunctional reagents are a common approach.

Pyrimido[5,4-d]indazoles: The synthesis of a pyrimidine (B1678525) ring fused to the indazole core could potentially be achieved by reacting this compound with reagents containing a 1,3-dicarbonyl or equivalent functionality. For instance, reaction with a β-ketoester could lead to the formation of a pyrimidone ring fused at the 4 and 5 positions of the indazole.

Triazolo[4,5-f]indazoles: The formation of a fused triazole ring often involves the diazotization of the amino group followed by an intramolecular cyclization or reaction with a suitable nitrogen-containing reagent.

Pyridazino[4,5-f]indazoles: The construction of a fused pyridazine (B1198779) ring could be envisioned through a reaction sequence involving the introduction of two adjacent carbonyl or related functional groups onto the indazole ring, followed by condensation with hydrazine.

These synthetic routes often require multi-step sequences and careful optimization of reaction conditions to achieve the desired annulation and avoid the formation of side products.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

In the field of drug discovery, the systematic modification of a lead compound's structure is crucial for understanding its structure-activity relationship (SAR). This compound and its derivatives are frequently subjected to such modifications to optimize their biological activity, selectivity, and pharmacokinetic properties.

A recent study detailed the synthesis of a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs for anticancer screening. doi.org In this work, the core 1-methyl-1H-indazole moiety was linked to an isonicotinamide (B137802) scaffold via a Suzuki-Miyaura coupling reaction. The primary amino group of this compound was not directly derivatized in the final products, but the study highlights how the indazole core is incorporated into larger molecules for SAR exploration. The variation was introduced on the N-arylisonicotinamide portion of the molecule.

Table 2: Functional Group Modifications for SAR Studies of Indazole Derivatives

Position of Modification Type of Functional Group Introduced Rationale for Modification
N-aryl ring of isonicotinamide Halogens (F, Cl, Br), Alkyl (CH3), Alkoxy (OCH3) To probe the effect of electronics and sterics on anticancer activity.
Indazole C3 position Various substituents To explore the impact on kinase inhibitory activity.

Bioisosteric Replacement: A common strategy in SAR studies is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, a hydroxyl group might be replaced by an amino group, or a phenyl ring by a thiophene (B33073) ring. This approach is used to fine-tune the properties of a molecule to improve its drug-like characteristics.

Pharmacophore Modeling: Computational techniques such as pharmacophore modeling are often employed to guide the design of new analogs. A pharmacophore model identifies the essential structural features of a molecule required for its biological activity. This information is then used to design new molecules with improved properties.

Purification and Isolation Techniques for this compound and its Derivatives

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to obtain compounds of high purity. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical and is often determined empirically.

Chromatography: Column chromatography is a widely used method for the separation and purification of organic compounds. A stationary phase, typically silica (B1680970) gel or alumina, is packed into a column, and the mixture to be separated is applied to the top. A mobile phase (solvent or a mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

Table 3: Common Purification Techniques

Technique Principle of Separation Typical Application
Recrystallization Difference in solubility at different temperatures Purification of solid products
Column Chromatography Differential adsorption on a stationary phase Separation of complex mixtures, purification of solid and liquid products
Thin-Layer Chromatography (TLC) Differential migration on a coated plate Monitoring reaction progress, preliminary separation analysis

For routine monitoring of reactions and preliminary purity assessment, thin-layer chromatography (TLC) is an indispensable tool. For achieving very high purity, especially for analytical standards or compounds intended for biological testing, high-performance liquid chromatography (HPLC) is often employed. The selection of the appropriate chromatographic conditions, including the stationary phase, mobile phase, and detection method, is crucial for achieving optimal separation.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring atoms in a molecule. In the ¹H NMR spectrum of 1-Methyl-1H-indazol-5-amine, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the chemical shifts (δ), multiplicities, and integral values of the peaks correspond to the distinct protons in the molecule.

The spectrum typically displays signals for the aromatic protons on the indazole ring, the amine (NH₂) protons, and the methyl (CH₃) group protons. A patent for thieno[3,2-d]pyrimidine (B1254671) derivatives provides specific ¹H NMR data for this compound in DMSO-d6. The protons on the bicyclic indazole ring system appear as distinct doublets, indicating their coupling with adjacent protons. The amine protons often appear as a broad singlet, and the methyl protons also present as a sharp singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.65Doublet (d)1HAromatic CH
7.31Doublet (d)1HAromatic CH
6.80Doublet (d)1HAromatic CH
6.71Doublet (d)1HAromatic CH
4.78Singlet (s)2HNH₂
3.89Singlet (s)3HN-CH₃

Data sourced from patent US9156852B2.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. While N-methylation, as in this compound, prevents this form of tautomerism, advanced NMR techniques are crucial for studying potential proton exchange and tautomerism in related indazole compounds. Techniques such as 15N NMR spectroscopy are particularly powerful for these studies as the nitrogen resonances are highly sensitive to their chemical environment and protonation state. Two-dimensional NMR experiments, like Heteronuclear Multiple Bond Correlation (HMBC), can establish long-range correlations between protons and carbons, which is invaluable in assigning the correct tautomeric form and the position of substituents in more complex indazole derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in the confirmation of a newly synthesized compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which ions are desorbed into the gas phase.

For this compound, ESI-MS in positive ion mode is expected to produce a prominent protonated molecule [M+H]⁺. A patent document reports the ESI-MS of this compound and confirms the presence of the [M+H]⁺ ion at an m/z of 148. This corresponds to the expected molecular weight of the compound (147.18 g/mol ) plus the mass of a proton.

Detailed fragmentation analysis of this compound using tandem mass spectrometry (ESI-MS/MS) has not been extensively reported in the available literature. However, the fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages, primarily on the pyridazine (B1198779) or pyrimidine (B1678525) rings. nih.gov For substituted indazolamines, fragmentation patterns would be influenced by the nature and position of the substituents. A systematic study of the ESI-MS/MS fragmentation of this compound would be necessary to establish its characteristic fragmentation pathways, which would be useful for its identification in complex mixtures.

Table 2: Mass Spectrometry Data for this compound

Ionization TechniqueIonObserved m/z
ESI[M+H]⁺148

Data sourced from patent US9156852B2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum represents a plot of this absorption, allowing for the identification of specific functional groups.

For this compound, the IR spectrum is expected to display several key absorption bands that confirm its structural features, including the primary amine, the aromatic indazole ring, and the N-methyl group.

Key Expected Vibrational Frequencies:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching vibration bands in the region of 3200-3500 cm⁻¹. wpmucdn.com These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines typically appears near 1600 cm⁻¹. wpmucdn.com

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the indazole ring are anticipated to appear at frequencies just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the aromatic indazole ring system generally produce a series of sharp bands in the 1450-1620 cm⁻¹ region. mdpi.com

Aliphatic C-H Stretching: The methyl (-CH₃) group attached to the nitrogen atom will exhibit C-H stretching vibrations typically found just below 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretch3200 - 3500Medium
Primary Amine (-NH₂)N-H Scissoring (Bend)~1600Medium-Variable
Aromatic RingC-H Stretch>3000Variable
Aromatic RingC=C Stretch1450 - 1620Medium-Strong
N-Methyl Group (-CH₃)C-H Stretch<3000Medium

These expected peaks, when observed in an experimental spectrum, provide strong evidence for the molecular structure of this compound.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been publicly reported, this analytical method remains the most powerful tool for its absolute structural confirmation. A successful crystallographic analysis of this compound would yield crucial information:

Unambiguous Connectivity: It would definitively confirm the placement of the methyl group on the N1 position of the indazole ring and the amine group at the C5 position of the benzene (B151609) ring.

Precise Molecular Geometry: The analysis would provide exact measurements of all bond lengths and angles, revealing the planarity of the indazole ring system and the geometry of the substituent groups.

Intermolecular Interactions: It would elucidate the packing of molecules in the crystal lattice, detailing intermolecular forces such as hydrogen bonding networks involving the amine group's hydrogen atoms and the nitrogen atoms of the indazole core.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related indazole compound, N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, is presented below as an example. nih.gov

ParameterExample Value (for a related indazole derivative)
Chemical Formula C₁₆H₁₁N₅
Formula Weight 273.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7015 (6)
b (Å) 8.0330 (6)
c (Å) 20.6034 (16)
β (˚) 96.882 (2)
Volume (ų) 1265.47 (17)
Z 4

Note: The data in this table is for N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine and serves only to exemplify the parameters obtained from an X-ray crystallography experiment. nih.gov

Should a single crystal of this compound be grown and analyzed, the resulting data would provide the ultimate, high-resolution proof of its molecular structure.

Chemical Reactivity and Transformation Studies of 1 Methyl 1h Indazol 5 Amine

Oxidation Reactions of the Amine Moiety

The primary amine group at the C-5 position of the indazole ring is susceptible to oxidation. This transformation allows for the introduction of nitrogen-based functional groups with higher oxidation states, such as nitroso (–NO) or nitro (–NO₂) moieties. Such reactions are valuable for further synthetic modifications.

Common oxidizing agents can be employed for this purpose. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) are known to oxidize amino groups on aromatic rings. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the indazole core. While specific studies on the oxidation of 1-Methyl-1H-indazol-5-amine are not extensively detailed, the reactivity is analogous to other substituted aminoindazoles, such as 7-methyl-1H-indazol-5-amine, which can be converted to its corresponding nitroso or nitro derivatives.

Table 1: General Conditions for Amine Oxidation

Reaction Type Oxidizing Agent Typical Conditions Potential Product
Oxidation Potassium Permanganate (KMnO₄) Ambient or reflux temperature 1-Methyl-5-nitroso-1H-indazole

Reduction Reactions of Nitro Precursors

The most common synthetic route to this compound involves the reduction of its corresponding nitro precursor, 1-methyl-5-nitro-1H-indazole. nih.gov The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine. This transformation is a fundamental step in the synthesis of many amino-substituted heterocyclic compounds.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) and proceeds under mild conditions, offering high yields and clean conversions. d-nb.info

Metal-Acid Reduction: Classic reduction methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid) are also effective. Iron-mediated reduction, in particular, is a well-established procedure for converting nitroarenes to anilines. sci-hub.se

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be used, although conditions must be carefully selected to ensure chemoselectivity and avoid reduction of the indazole ring itself.

Table 2: Representative Reduction Reactions for Nitro Precursors

Precursor Reducing Agent/System Solvent Product Yield Reference
Substituted 5-Nitroindole Pd/C, H₂ Methanol Corresponding 5-Aminoindole 60% d-nb.info
4-Nitro-1H-indazole derivative Iron (Fe) - Corresponding 4-Amino-1H-indazole - sci-hub.se

Electrophilic Substitution Reactions on the Indazole Nucleus

The indazole nucleus of this compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The existing substituents—the activating amino group at C-5 and the pyrazole (B372694) ring—direct incoming electrophiles to specific positions. The amine group is a powerful ortho-, para-director, which would favor substitution at the C-4 and C-6 positions.

Key electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) is a common modification. Reagents like N-bromosuccinimide (NBS) are frequently used for bromination. rsc.org Depending on the reaction conditions, mono- or di-halogenated products can be obtained. rsc.org For example, treatment of 4-substituted indazoles with NBS can lead to regioselective bromination at the C-7 position. rsc.orgnih.gov

Nitration: The introduction of a nitro group can be achieved using nitrating agents like nitric acid, often in the presence of sulfuric acid. The conditions must be carefully controlled due to the activating nature of the amine group.

The position of substitution is influenced by the electronic properties and steric hindrance of the substituents already present on the ring. vulcanchem.com

Cross-Coupling Reactions Utilizing Halogenated Indazole Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize halogenated indazole intermediates. chim.it These reactions significantly expand the synthetic utility of the indazole scaffold. nih.govias.ac.in

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide. nih.govias.ac.in For instance, a 5-bromo-1-methyl-1H-indazole derivative can be reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃) to yield 5-aryl-1-methyl-1H-indazoles. nih.govias.ac.in This method is highly versatile for creating biaryl structures. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnumberanalytics.com It is a cornerstone of modern organic synthesis for preparing aryl amines. wikipedia.org A halogenated 1-methyl-1H-indazole could be coupled with a wide range of primary or secondary amines using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand. acsgcipr.orgorganic-chemistry.org The choice of ligand is critical for the reaction's success and can range from monodentate to sterically hindered biaryl phosphines. acsgcipr.org

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst. evitachem.com For example, 3-bromo-1-methyl-1H-indazole can react with acrylates under ball-milling conditions to produce 3-vinylindazoles. researchgate.net

Table 3: Examples of Cross-Coupling Reactions on Halogenated Indazoles

Reaction Type Halogenated Substrate Coupling Partner Catalyst System Product Type Reference
Suzuki-Miyaura 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl₂, K₂CO₃ 5-(Pyrrol-2-yl)-1-ethyl-1H-indazole nih.gov
Suzuki-Miyaura 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivative Aryl boronic acids Pd(OAc)₂, CsF 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole ias.ac.in
Buchwald-Hartwig Amination Aryl Halide Amine Pd(0) or Pd(II) catalyst, phosphine ligand, base Aryl Amine wikipedia.orgnumberanalytics.com

Biological Activity and Pharmacological Potential of 1 Methyl 1h Indazol 5 Amine Derivatives

Anti-inflammatory Properties and Mechanisms

The indazole core is present in established anti-inflammatory drugs like Bendazac and Benzydamine. nih.govmdpi.com Research has shown that derivatives of 1-Methyl-1H-indazol-5-amine also possess significant anti-inflammatory capabilities. researchgate.net

Studies have demonstrated that certain indazole derivatives can effectively reduce the levels of pro-inflammatory cytokines. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov The inhibition of these cytokines is a key mechanism in controlling inflammatory responses. researchgate.netnih.gov In one study, indazolpyridin-methanones, a class of indazole derivatives, were found to decrease levels of TNF-α, IL-6, and IL-1β in macrophages, indicating their anti-inflammatory efficacy. nih.gov

The anti-inflammatory potential of indazole derivatives has been confirmed in various animal models. A notable example is the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory drugs. researchgate.netresearchgate.net In such studies, indazole derivatives have shown a significant, dose-dependent reduction in paw edema. researchgate.net For instance, 5-aminoindazole, a related compound, produced a maximum inhibition of 83.09% at a 100mg/kg dose. researchgate.net These findings in animal models underscore the potential of these compounds as therapeutic agents for inflammatory conditions. mdpi.comresearchgate.net

Antimicrobial Activity Investigations

Derivatives of this compound have been investigated for their ability to combat various microbial pathogens, showing promise as both antibacterial and antifungal agents. nih.govlongdom.orgtandfonline.com

Several studies have documented the antibacterial activity of indazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. tandfonline.comrroij.com For example, a series of novel 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives were synthesized and tested for their antibacterial properties. jmchemsci.comsid.ir Compounds 5A, 4D, and 5F from this series showed the highest activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. jmchemsci.comsid.ir Another study found that a urea (B33335) derivative of a 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole was as potent as ampicillin (B1664943) against S. aureus. tandfonline.com

The following table summarizes the antibacterial activity of selected indazole derivatives.

Compound/Derivative SeriesBacterial StrainsActivity LevelReference
1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one (5A, 4D, 5F)S. aureus, B. subtilis, E. coliHighest jmchemsci.comsid.ir
1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one (5B, 5C, 5H)S. aureus, B. subtilis, E. coliGood jmchemsci.comsid.ir
2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole urea derivative (5a)S. aureusAs potent as ampicillin tandfonline.com
2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole urea derivative (5a)B. subtilis, E. coli50% lower than ampicillin tandfonline.com
3-(methyl(phenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5'b)Broad spectrum of bacteriaExceptional longdom.org

In addition to their antibacterial effects, certain derivatives of this compound have demonstrated notable antifungal activity. longdom.orgtandfonline.com For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides containing an indazole group were synthesized and evaluated. researchgate.netsemanticscholar.org Among these, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. researchgate.netsemanticscholar.org Another study reported that compounds 5'k, 5'p, and 5'q, which are 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, exhibited noteworthy potential against Rhizopus oryzae and Candida albicans. longdom.org

The table below highlights the antifungal activity of specific indazole derivatives.

Compound/DerivativeFungal StrainsActivity LevelReference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Seven phytopathogenic fungiHigher than boscalid researchgate.netsemanticscholar.org
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (5'k, 5'p, 5'q)R. oryzae, C. albicansNoteworthy longdom.org
2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole urea derivative (5a)C. albicansModerate (50% of Clotrimazole) tandfonline.com

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes. chemimpex.com These enzyme inhibition studies are crucial for understanding the mechanism of action and for the development of targeted therapies. mdpi.comgoogle.com

Derivatives of the indazole scaffold have been shown to inhibit a variety of enzymes, including:

Cyclooxygenase (COX): Specifically, some derivatives are inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov

Tyrosine Kinases: Pazopanib, an indazole-containing drug, is a tyrosine kinase inhibitor used in cancer therapy. nih.govmdpi.com Other derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2, Tie-2, and EphB4. mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1): Certain 3-substituted 1H-indazoles have been identified as potent inhibitors of this enzyme, which is implicated in immune evasion by tumors. mdpi.com

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives have demonstrated inhibitory effects on FGFR1-3 kinases. mdpi.com

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative entrectinib (B1684687) is a potent inhibitor of ALK. mdpi.com

DNA Gyrase: Molecular docking studies have suggested that some antibacterial indazole derivatives interact with the active site of the DNA gyrase enzyme. jmchemsci.comsid.ir

Succinate Dehydrogenase (SDH): Molecular docking of an antifungal indazole derivative indicated hydrogen bonding with key residues on the SDH enzyme. researchgate.netsemanticscholar.org

The following table provides a summary of enzyme inhibition by various indazole derivatives.

Derivative ClassTarget EnzymeBiological ImplicationReference
Indazolpyridin-methanonesCyclooxygenase-2 (COX-2)Anti-inflammatory nih.gov
PazopanibTyrosine KinasesAnticancer nih.govmdpi.com
1H-indazole-3-amine derivativesVEGFR-2, Tie-2, EphB4Anti-angiogenic, Anticancer mdpi.com
3-substituted 1H-indazolesIndoleamine 2,3-dioxygenase 1 (IDO1)Anticancer mdpi.com
1H-indazole-based derivativesFibroblast Growth Factor Receptors (FGFRs)Anticancer mdpi.com
EntrectinibAnaplastic Lymphoma Kinase (ALK)Anticancer mdpi.com
1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivativesDNA GyraseAntibacterial jmchemsci.comsid.ir
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideSuccinate Dehydrogenase (SDH)Antifungal researchgate.netsemanticscholar.org

Kinase Inhibition Profile

Derivatives built upon the this compound core have been extensively investigated as inhibitors of several key kinases implicated in diseases such as cancer and inflammation.

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-β (TGF-β) type I receptor, is a critical mediator of TGF-β signaling, which plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. researchgate.net The specific inhibition of ALK5 is a promising strategy for controlling cancer progression and fibrotic diseases. researchgate.netnih.gov

A series of 4-(1-methyl-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated for their inhibitory activity against ALK5. researchgate.net One notable derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (Compound 11), demonstrated potent ALK5 inhibition with an IC50 value of 3.5 ± 0.4 nM in a cellular assay. researchgate.netnih.gov This compound was developed through strategic deuteration to improve its metabolic profile. researchgate.netnih.gov Another related series of 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazoles also showed potent ALK5 inhibitory activity. researchgate.net

Compound IDStructureTarget KinaseIC50 (nM)Reference
Compound 11 N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amineALK53.5 ± 0.4 researchgate.netnih.gov
J-1090 (13c) 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole derivativeALK54 researchgate.net

This table presents the inhibitory activity of selected this compound derivatives against ALK5 kinase.

The serine/threonine kinase Akt (also known as protein kinase B or PKB) is a central node in cell signaling pathways that regulate cell growth, proliferation, and survival. ucsf.edunih.gov Its dysregulation is frequently observed in various human cancers. ucsf.edunih.gov Indazole-based compounds have been developed as potent inhibitors of Akt. ucsf.edu

A notable example is the development of indazole-based inhibitors designed using a chemical genetics approach to target engineered Akt isoforms. ucsf.edunih.gov While specific IC50 values for this compound derivatives are not detailed in the provided context, the broader class of indazole-pyridine series of Akt inhibitors has shown significant potency. For instance, compound 7 from this series was identified as a potent inhibitor with an IC50 of 14 nM. rcsb.org Further modifications to the indazole scaffold, such as the introduction of a nitrogen atom at the C-6 position, led to the discovery of inhibitors with even greater potency (IC50 = 0.6 nM vs Akt) and improved safety profiles. rcsb.org

Wee1 kinase is a crucial regulator of the G2-M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. nih.gov Its inhibition is a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. This compound is utilized in the preparation of Dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds which act as Wee1 inhibitors for the treatment of kinase-related diseases. While specific inhibitory concentrations for these derivatives are not provided, the implication is their role as precursors to active Wee1 inhibitors.

p38α, a member of the mitogen-activated protein kinase (MAPK) family, is involved in inflammatory responses and cytokine production. google.com Dual inhibition of both ALK5 and p38α is considered a therapeutic advantage. researchgate.net A series of 4-(1-methyl-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazoles were synthesized and found to inhibit both ALK5 and p38α. researchgate.net For instance, compound 13c (J-1090), a 4-(1H-indazol-5-yl) derivative, inhibited both ALK5 and p38α with an IC50 of 0.004 μM for both kinases in enzymatic assays. researchgate.net Another study identified a novel series of substituted N,N'-diarylurea p38α inhibitors, with compound 25a showing an IC50 value of 0.47 nM against the p38α enzyme. nih.gov

Compound IDStructureTarget KinaseIC50 (nM)Reference
J-1090 (13c) 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole derivativep38α4 researchgate.net
Compound 25a Substituted N,N'-diarylurea derivativep38α0.47 nih.gov

This table showcases the inhibitory activity of selected derivatives against p38α kinase.

Specific Molecular Target Identification

The this compound scaffold is a key component in compounds designed to interact with specific molecular targets, primarily protein kinases. The indazole ring system is a versatile building block in the synthesis of bioactive molecules. chemimpex.com

Research has identified that derivatives of this compound can bind to the active site of enzymes like kinases, thereby modulating their activity and impacting various cellular processes. For instance, in the context of ALK5 inhibition, derivatives are designed to fit into the ATP-binding pocket of the kinase. researchgate.netnih.gov Similarly, indazole-based Akt inhibitors also target the ATP-binding site. rcsb.org The interaction of these compounds with their target proteins often involves hydrogen bonding and pi-stacking interactions, facilitated by the nitrogen atoms and aromatic rings of the indazole structure. evitachem.com

Modulation of Cell Signaling Pathways

By inhibiting key kinases, derivatives of this compound can effectively modulate critical cell signaling pathways.

Inhibition of ALK5 by these derivatives directly impacts the TGF-β signaling pathway. researchgate.net This pathway is integral in regulating cell proliferation, differentiation, and apoptosis. researchgate.net In advanced cancers, TGF-β signaling can promote epithelial-mesenchymal transition (EMT), a process that enhances tumor cell motility and invasiveness. researchgate.net By blocking ALK5, these inhibitors can suppress these pro-metastatic effects. researchgate.net

Receptor Binding and Antagonist Properties

Derivatives of this compound have been the subject of significant research due to their interactions with various biological receptors, demonstrating potential as therapeutic agents.

A notable area of investigation for this compound derivatives is their role as antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor. google.comgoogle.commedchemexpress.com CGRP is implicated in the pathophysiology of migraine headaches, and its receptor antagonists are a promising class of drugs for migraine treatment. google.commedkoo.com

Research has led to the discovery of potent CGRP receptor antagonists derived from the this compound scaffold. google.comresearchgate.net For instance, the compound (R)‑N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide was identified as a CGRP-receptor antagonist. google.com Another derivative, BMS-694153, which is (R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide, has also been recognized as a potent and selective CGRP receptor antagonist. medkoo.com These compounds are being explored for their potential in treating CGRP-related disorders, including migraines. google.com

Zavegepant, another CGRP receptor antagonist, is a high-affinity, selective, small-molecule antagonist approved for the acute treatment of migraine in adults. researchgate.net HTL22562 is also a CGRP receptor antagonist under investigation for the acute treatment of migraine. medchemexpress.com The development of these compounds underscores the importance of the indazole nucleus in designing CGRP receptor antagonists. nih.gov

Table 1: Investigational CGRP Receptor Antagonists Derived from this compound

Compound Name/IdentifierChemical NameTherapeutic TargetPotential Application
Compound I (R)‑N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide google.comCGRP Receptor google.comMigraine google.com
BMS-694153 (R)-N-(1-([1,4'-bipiperidin]-1'-yl)-3-(7-methyl-1H-indazol-5-yl)-1-oxopropan-2-yl)-4-(8-fluoro-2-oxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxamide medkoo.comCGRP Receptor medkoo.comMigraine medkoo.com
Zavegepant Not specifiedCGRP Receptor researchgate.netAcute Migraine researchgate.net
HTL22562 N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] google.comaustinpublishinggroup.comoxazine]-1-carboxamide medchemexpress.comCGRP Receptor medchemexpress.comAcute Migraine medchemexpress.com

The interaction of ligands with receptors is a dynamic process influenced by receptor plasticity. The estrogen receptors (ERs), for example, exhibit a high degree of architectural flexibility, which allows them to bind with a wide variety of ligands. mdpi.com This adaptability is crucial for mediating the diverse physiological effects of estrogens. The ligand-binding domain of ERs can undergo conformational changes upon ligand binding, which in turn dictates the recruitment of co-regulators and subsequent downstream signaling. mdpi.com

Similarly, the active site of enzymes like Indoleamine 2,3-Dioxygenase 1 (IDO1), a therapeutic target in various diseases, demonstrates significant plasticity. acs.org The binding of different inhibitors can induce various conformational changes in the active site, highlighting the importance of understanding these interactions for the rational design of potent and selective inhibitors. The study of ligand-receptor interactions is fundamental to drug discovery and development. acs.org

Therapeutic Applications in Neurological Disorders

Derivatives of this compound have shown promise in the development of treatments for a range of neurological disorders.

The indazole scaffold is a key structural component in the development of HIV protease inhibitors. smolecule.comresearchgate.netmdpi.com HIV protease is a critical enzyme for the replication of the virus, and its inhibition is a major strategy in antiretroviral therapy. smolecule.com Research has shown that compounds containing the indazole fragment can effectively inhibit this enzyme. smolecule.comresearchgate.netmdpi.com For instance, tricyclic ureas incorporating an indazole moiety have been identified as a class of HIV-1 protease inhibitors. researchgate.net The diverse biological activities of indazole derivatives make them attractive candidates for the development of new anti-HIV drugs. nih.gov

Leucine-rich repeat kinase 2 (LRRK2) is a promising therapeutic target for Parkinson's disease, as mutations in the LRRK2 gene are linked to an increased risk of developing the disease. researchgate.netresearchgate.net Consequently, the development of LRRK2 inhibitors is an active area of research. Several novel N-heteroaryl indazole derivatives have been synthesized and evaluated as LRRK2 inhibitors. nih.gov Structure-guided drug design has led to the identification of potent and selective LRRK2 inhibitors based on the indazole scaffold. ucsd.edu For example, 1-pyrazolyl-5,6-disubstituted indazole derivatives have been investigated for their potential in treating Parkinson's disease. ucsd.edu

Table 2: Indazole Derivatives as LRRK2 Inhibitors for Parkinson's Disease

Compound ClassTherapeutic TargetSignificance
N-Heteroaryl Indazole Derivatives nih.govLRRK2 nih.govPotential for treating Parkinson's Disease. nih.gov
1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives ucsd.eduLRRK2 ucsd.eduInvestigated for treating Parkinson's Disease. ucsd.edu

Indazole derivatives have also demonstrated potential as antiarrhythmic and analgesic agents. researchgate.netmdpi.comresearchgate.net A series of N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols were synthesized and showed significant antiarrhythmic, local anaesthetic, and analgesic activities. researchgate.net Specifically, derivatives with a methyl group at the N-1 position of the indazole ring exhibited notable biological effects. researchgate.net The broad pharmacological profile of indazole-containing compounds highlights their potential in developing new therapies for pain and cardiac arrhythmias. nih.govnih.gov

Targeting Tau Protein-Associated Diseases

The aggregation of hyperphosphorylated Tau protein is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Consequently, therapeutic strategies aimed at inhibiting Tau hyperphosphorylation and its subsequent aggregation are of significant interest. Derivatives of 1-methyl-1H-indazole have emerged as a promising class of compounds in this context, with research focusing on their ability to modulate the activity of kinases responsible for Tau phosphorylation.

Detailed research findings have highlighted the potential of specific 1-methyl-1H-indazole derivatives in mitigating Tau pathology. One such derivative, 6-amino-1-methyl-indazole (AMI), was synthesized to specifically target the hyperphosphorylation of the Tau protein. nih.govnih.gov In vitro studies utilizing SH-SY5Y neuroblastoma cells demonstrated that AMI treatment significantly reduced the levels of phosphorylated Tau at the Serine-396 residue (p-tau Ser396). nih.gov This effect was observed at concentrations of 10 µM and 100 µM. nih.gov The mechanism underlying this reduction in Tau phosphorylation is believed to involve the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the Tau phosphorylation cascade. nih.govresearchgate.net

The neuroprotective effects of AMI have also been observed in animal models of Parkinson's disease, a neurodegenerative disorder that can also exhibit Tau pathology. nih.govnih.gov In these models, AMI was found to preserve dopaminergic neurons and improve behavioral symptoms, effects attributed to its ability to inhibit Tau hyperphosphorylation. researchgate.netnih.gov

While specific IC50 values for the direct inhibition of Tau aggregation by this compound derivatives are not widely reported, the inhibitory activity of various indazole derivatives against key Tau-phosphorylating kinases provides strong evidence for their therapeutic potential. The table below summarizes the qualitative findings for 6-amino-1-methyl-indazole.

Table 1: In Vitro Activity of 6-amino-1-methyl-indazole (AMI) on Tau Phosphorylation

Compound NameCell LineAssayTargetResultSource(s)
6-amino-1-methyl-indazole (AMI)SH-SY5YWestern Blotp-tau (Ser396)Apparent reduction at 10 µM and 100 µM nih.gov

The broader family of indazole derivatives has been extensively studied for its kinase inhibitory activity. Several kinases are implicated in the pathological phosphorylation of Tau protein, and indazole-based compounds have shown potent inhibition against them. The following table presents data on various indazole derivatives and their inhibitory activity against kinases relevant to Tau pathology.

Table 2: Inhibitory Activity of Various Indazole Derivatives on Tau-Related Kinases

Compound ClassSpecific Derivative (if specified)Target KinaseIC50 ValueSource(s)
AzaindazoleCompound 5TTBK1185 nM sci-hub.se
AzaindazoleCompound 6TTBK11.42 µM (cell IC50) sci-hub.se
Thiazole-basedCompound 62GSK-3β8 nM mdpi.com
Indazole-3-carboxamideCompound 14GSK-3β- nih.gov
N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamideCompound 14iGSK-3β- acs.org

Structure Activity Relationship Sar and Drug Design Principles

Impact of Substituent Variations on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. For derivatives of 1-methyl-1H-indazol-5-amine, modifications at various positions of the indazole ring and its amino substituent have profound effects on biological activity.

Research into inhibitors for monopolar spindle 1 (Mps1) kinase, a target in cancer therapy, revealed key SAR insights. ebi.ac.uknih.gov Starting from a lead compound, optimization of substituents at the C3 and C6 positions of the indazole core was undertaken. ebi.ac.uk It was found that introducing specific groups at these positions could dramatically enhance inhibitory potency. For instance, the transition from a lead compound with an Mps1 IC50 of 498 nM to an optimized derivative (compound 23c) with an IC50 of 3.06 nM highlights the sensitivity of the target to substituent changes. ebi.ac.uknih.gov

Similarly, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, another cancer target, SAR studies on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were conducted. The variation of substituents on the benzamide and phenyl urea (B33335) portions led to the identification of compounds with nanomolar inhibitory activity against both wild-type and mutant forms of FLT3. nih.govtandfonline.com

In the pursuit of p38α MAPK inhibitors for inflammatory diseases, a series of N,N'-diarylurea derivatives were synthesized and evaluated. nih.gov The SAR studies indicated that specific substitutions on the arylurea moiety were critical for high-potency inhibition. One of the most promising compounds from this series, 25a, demonstrated an IC50 value of 0.47 nM against the p38α enzyme. nih.gov

Further studies on 6-substituted aminoindazole derivatives as potential anticancer agents showed that the nature and position of substituents were crucial for cytotoxicity. rsc.org Introduction of a methyl group at the C3 position of the indazole ring generally increased activity against human colorectal cancer cells (HCT116). rsc.org Replacing a benzyl (B1604629) group with a fluorobenzyl group at the R2 position (linked to the 6-amino group) increased toxic potency significantly, underscoring the importance of specific halogen substitutions. rsc.org

Table 1: Impact of Substituent Variation on HCT116 Cell Line Cytotoxicity

Rational Design of Indazole Derivatives for Enhanced Potency

Rational, structure-based drug design (SBDD) has been instrumental in transforming moderately active indazole-based compounds into highly potent inhibitors. This approach relies on understanding the three-dimensional structure of the target protein, often through X-ray crystallography, to guide molecular modifications. nih.gov

A clear example of rational design is the development of inhibitors for Mps1 kinase. ebi.ac.uknih.govacs.org Researchers began with a pan-kinase inhibitor, SP600125, and its crystal structure in complex with JNK1 to inform the design of novel, selective Mps1 inhibitors. ebi.ac.uknih.gov This led to an initial indazole-based lead. Subsequent optimization, guided by the X-ray crystal structure of a derivative (23d) bound to Mps1, enabled the targeted design of compounds with improved potency. ebi.ac.ukacs.org This structure-guided approach culminated in the discovery of compounds like 32a and 32b, which showed enhanced cellular potency and good kinase selectivity. ebi.ac.uknih.govacs.org

In the development of inhibitors for interleukin-2 (B1167480) inducible T-cell kinase (ITK), a target for asthma, SBDD was employed to optimize a series of indazole compounds. nih.gov By solving the X-ray crystal structures of inhibitors complexed with ITK, researchers could elucidate the binding mode and make rational modifications to improve potency and selectivity, ultimately achieving sub-nanomolar inhibitory activity. nih.gov

Similarly, the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3) was based on structural optimization of previous inhibitors. nih.govtandfonline.com Docking studies confirmed that the designed indazole and benzimidazole (B57391) structures could interact with key amino acid residues as intended, providing a theoretical basis for the structural modifications that led to potent inhibitors against FLT3 and its drug-resistant mutants. nih.gov

Table 2: Rational Design Progression of Mps1 Kinase Inhibitors

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures (chemotypes) with improved properties while retaining key pharmacophoric features. oup.com The indazole ring is often considered a privileged scaffold in such exercises and serves as an effective bioisostere for other aromatic systems like indoles and phenols. pharmablock.comnih.gov

One documented instance of scaffold hopping involved moving from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org While initial indole-based compounds were selective for MCL-1, the switch to an indazole scaffold yielded compounds with a more balanced, dual-inhibitory profile. nih.gov This highlights the ability of the indazole core to alter selectivity profiles by presenting a different arrangement of atoms for interaction with the target proteins. nih.govrsc.org

Bioisosteric replacement is a more subtle modification, where one functional group is replaced by another with similar physical or chemical properties. The indazole ring itself is a successful bioisostere of indole and phenol, often providing advantages such as reduced metabolic liability. pharmablock.com In the development of PI3K/mTOR inhibitors, a 2-aminopyrimidine (B69317) was substituted for an indazole moiety in a lead compound. oncotarget.com This bioisosteric replacement significantly increased the potency against mTOR by 20-fold, demonstrating how a seemingly small change can have a large impact on activity. oncotarget.com

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand, such as an indazole-based inhibitor, to its target protein is not a simple lock-and-key process. It often involves dynamic conformational changes in the protein, a phenomenon known as "induced fit". nih.gov These changes are critical for inhibitor affinity and selectivity.

Studies on kinase inhibitors have shown that the binding of a ligand can stabilize specific conformations of the protein. For example, the phosphate-binding loop (P-loop) of a kinase is a flexible region that can adopt different conformations. researchgate.net The binding of certain inhibitors can induce the P-loop to fold over the ligand, creating a larger contact surface that can contribute to higher affinity and selectivity. researchgate.net This folded conformation is often stabilized by hydrophobic and π-π stacking interactions between the inhibitor and aromatic residues like phenylalanine in the P-loop. samipubco.comresearchgate.net

In the case of Akt inhibitors, the binding of active site inhibitors was observed to cause conformational changes that led to the hyperphosphorylation of Akt itself, an unexpected feedback mechanism. ucsf.edu Furthermore, X-ray crystal structures of inhibitors bound to kinases like RSK2 and protein kinase A (a homolog of Akt) reveal the precise interactions and the resulting protein conformation. rcsb.orgresearchgate.net For instance, the structure of an indazole inhibitor bound to RSK2 showed a hinge-binding mode typical for this class of compounds, confirming the induced protein conformation upon binding. researchgate.net These structural insights are crucial for understanding how ligands exert their effects and for designing next-generation inhibitors that can exploit or avoid these conformational changes. tu-dortmund.deelifesciences.org

Development of Isoform-Selective Kinase Inhibitors

Many kinases belong to large families of highly similar proteins called isoforms. Achieving selectivity for a specific isoform is a major challenge in drug design, as off-target inhibition can lead to undesirable side effects. acs.org The this compound scaffold has been a valuable starting point for developing isoform-selective inhibitors.

The development of JNK3 inhibitors provides a case study in achieving isoform selectivity. acs.org Due to the high sequence similarity between JNK isoforms (JNK1, JNK2, JNK3) and other kinases like p38α, many early inhibitors were pan-JNK inhibitors. acs.org Through extensive SAR studies on an aminopyrazole scaffold, which shares principles with indazole-based design, researchers were able to develop inhibitors with greater than 50-fold selectivity for JNK3 over JNK1. acs.org This selectivity was attributed to a combination of additional hydrogen-bond interactions and favorable hydrophobic interactions within a specific pocket of JNK3. acs.org

In the development of Akt inhibitors, a "chemical genetics" approach was used to create isoform-selective inhibitors. ucsf.edunih.gov By mutating the gatekeeper residue in the ATP-binding pocket of Akt, the kinase was sensitized to a specifically designed indazole-based inhibitor that would not effectively inhibit the wild-type kinase. ucsf.edu Evaluation of the crystal structure of a related kinase bound to an indazole inhibitor suggested that the C7 position of the indazole ring was a promising point for introducing large substituents that would clash with the gatekeeper residue of wild-type Akt, thereby conferring selectivity for the engineered mutant. ucsf.edunih.gov

For PI3K inhibitors, isoform selectivity has been a key driver of medicinal chemistry efforts. nih.gov The design of compounds that can exploit non-conserved residues in regions near the ATP-binding site has been a successful strategy. For example, a 3-ethynyl-1H-indazole compound was identified as a PI3Kα isoform-specific inhibitor with 100-fold selectivity over the β- and γ-isoforms. oncotarget.com

Table 3: Compound Names Mentioned in the Article

Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This technique is crucial for understanding the binding mode of a potential drug and for predicting its affinity for a biological target.

In studies involving indazole derivatives, molecular docking simulations are frequently employed to elucidate their binding mechanisms. For instance, docking studies on novel indazole derivatives have been used to evaluate their effectiveness against targets like renal cancer. nih.gov The process involves preparing the 2D structure of the ligand, converting it to a 3D structure, and then placing it into the active site of the target protein. nih.gov The simulation then explores various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" that estimates the binding affinity. nih.govalliedacademies.org Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the receptor. nih.gov

For 1-Methyl-1H-indazol-5-amine, a hypothetical docking simulation against a kinase, a common target for indazole-based inhibitors, would predict how the molecule or its derivatives fit into the ATP-binding pocket. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is vital for structure-based drug design, guiding the modification of the initial compound to enhance its potency and selectivity. nih.gov

Computational ToolPurpose in Docking SimulationTypical Output
AutoDockPerforms the docking of the ligand to the protein target.Binding energy (kcal/mol), ligand conformation (pose).
Discovery StudioVisualizes and analyzes the interactions between the ligand and protein residues.2D and 3D diagrams of interactions (e.g., hydrogen bonds, hydrophobic contacts).
ChemDrawDraws the 2D chemical structure of the ligand for initial input.2D chemical structure file.

Ligand-Protein Interaction Analysis

Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the protein is essential for understanding the structural basis of molecular recognition. nih.gov This analysis provides insights that are critical for lead optimization.

Hydrogen bonds are highly directional and crucial for the specificity of ligand-protein interactions. nih.gov They form between a hydrogen bond donor (like an N-H or O-H group) and a hydrogen bond acceptor (an electronegative atom like oxygen or nitrogen). The indazole core and the amine substituent of this compound provide multiple sites for potential hydrogen bonding. The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms within the indazole ring system can act as acceptors. nih.gov

In the crystal structure of related indazole-containing molecules, intermolecular N—H⋯N hydrogen bonds have been observed to link molecules together. nih.gov In a protein's active site, similar interactions are expected. The amine group could, for example, form hydrogen bonds with the backbone carbonyl oxygen atoms of amino acid residues, a common interaction motif for kinase inhibitors. The nitrogen atoms of the indazole ring could accept hydrogen bonds from the backbone N-H groups of hinge region residues in a kinase. sapub.org Analyzing these networks helps to rationalize the binding affinity and selectivity of the compound.

Within a protein's binding pocket, the flat indazole ring can stack against aromatic amino acid side chains (like phenylalanine, tyrosine, or tryptophan) through π–π stacking, a specific type of van der Waals interaction. Additionally, the methyl group and the carbon atoms of the rings can form favorable hydrophobic interactions with nonpolar residues in the active site. Computational tools can map these contact surfaces, highlighting areas where the ligand fits snugly into the pocket and maximizing these favorable, non-covalent interactions. alliedacademies.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.govnih.gov A pharmacophore model can be used as a 3D query to search large compound databases for molecules that possess the required features, a process known as virtual screening. nih.govmdpi.com

Starting with a known active molecule like a potent indazole-based inhibitor, a pharmacophore model can be generated. For this compound, key pharmacophoric features would likely include:

An aromatic ring feature for the indazole core.

A hydrogen bond donor feature for the 5-amine group.

A hydrogen bond acceptor feature for the N2 atom of the indazole ring.

A hydrophobic feature for the N1-methyl group.

This model can then be used to screen virtual libraries containing millions of compounds to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to bind to the same target. nih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening. nih.govmdpi.com

Pharmacophore FeatureCorresponding Moiety on this compoundPotential Interaction
Aromatic RingIndazole bicyclic systemπ–π stacking with aromatic residues.
Hydrogen Bond Donor5-Amine group (-NH2)Donating H-bonds to protein backbone or side-chain acceptors.
Hydrogen Bond AcceptorIndazole ring nitrogen (N2)Accepting H-bonds from protein backbone or side-chain donors.
Hydrophobic Group1-Methyl group (-CH3)van der Waals interactions with hydrophobic pockets.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A promising drug candidate must not only be potent against its target but also possess favorable ADMET properties. nih.gov In silico ADMET prediction models use a compound's structure to estimate these pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the drug discovery process. alliedacademies.orgnih.govfrontiersin.org

For this compound, various ADMET properties can be computationally predicted. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally measured values. researchgate.net

Key Predicted ADMET Properties:

Absorption: Parameters like human intestinal absorption (HIA) can be predicted to assess oral bioavailability.

Distribution: Predictions for properties such as blood-brain barrier (BBB) penetration are crucial for drugs targeting the central nervous system.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is evaluated.

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: Potential for mutagenicity (e.g., Ames test prediction) and carcinogenicity is assessed. alliedacademies.org

A key aspect of metabolism prediction is the identification of "metabolic soft spots"—the sites on a molecule that are most susceptible to metabolic transformation, typically by cytochrome P450 enzymes. nih.gov Identifying these spots is crucial because rapid metabolism can lead to poor bioavailability and short duration of action.

Computational tools like MetaSite can predict the most probable sites of metabolism. nih.gov For this compound, likely metabolic soft spots would include:

N-demethylation: The N-methyl group is a common site for oxidation, leading to the removal of the methyl group. researchgate.net

Aromatic hydroxylation: The benzene (B151609) and pyrazole (B372694) portions of the indazole ring can be hydroxylated.

Oxidation of the amine group: The primary amine at the 5-position is also susceptible to oxidative metabolism.

By predicting these liabilities, medicinal chemists can strategically modify the molecule—for example, by replacing a hydrogen atom at a soft spot with a fluorine atom—to block metabolism and improve the compound's pharmacokinetic profile. researchgate.netdntb.gov.ua

Assessment of Cytochrome P450 (CYP) Inhibition Potential

The Cytochrome P450 (CYP) enzymes are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. A thorough evaluation of the inhibitory potential of new chemical entities against major CYP isoforms is therefore a standard component of preclinical drug development.

Despite the importance of this assessment, a review of the published scientific literature did not yield specific experimental data on the inhibitory activity of this compound against various Cytochrome P450 isoforms. Publicly available computational models predict that structurally similar molecules, such as (1-Methyl-1H-indazol-4-yl)methanol, may act as inhibitors of CYP1A2 and CYP2C19. ambeed.com However, it is crucial to note that these are theoretical predictions for analogous compounds and have not been experimentally validated for this compound itself. The actual inhibitory profile of this compound would need to be determined through dedicated in vitro enzymatic assays using human liver microsomes or recombinant CYP enzymes. Such studies would typically determine the half-maximal inhibitory concentration (IC₅₀) for major isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 to ascertain the potential for clinically relevant drug interactions.

Pharmacokinetic Evaluation in Preclinical Models

While direct pharmacokinetic data for this compound is not extensively detailed in the available literature, insights into its potential in vivo behavior can be gleaned from studies on its derivatives. The compound has been utilized as a chemical building block in the synthesis of more complex molecules with therapeutic potential. nih.govacs.org One such derivative, a compound identified as OXS007417, has undergone in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment and in vivo pharmacokinetic evaluation in a murine model, providing valuable proxy information. acs.org

In vitro studies of OXS007417 revealed reasonable metabolic stability in mouse hepatocytes, with an extraction ratio of 0.31. acs.org The compound also demonstrated high cellular permeability in a Caco-2 assay, suggesting good potential for oral absorption, and exhibited high plasma protein binding at 99%. acs.org

Subsequent pharmacokinetic studies of OXS007417 in male CD-1 mice provided a more detailed profile of its in vivo disposition. acs.org Following intravenous and oral administration, the compound showed high clearance and a large volume of distribution, leading to a relatively short elimination half-life but encouraging oral bioavailability. acs.org

The key pharmacokinetic parameters for OXS007417 in mice are summarized in the interactive table below.

Pharmacokinetic ParameterValueUnitsRoute of Administration
Clearance (CL)64mL/min/kgIntravenous (1 mg/kg)
Volume of Distribution (Vd)4.6L/kgIntravenous (1 mg/kg)
Elimination Half-life (t½)1.5hoursIntravenous (1 mg/kg)
Bioavailability (F)48%Oral (3 mg/kg)
Maximum Concentration (Cmax)128ng/mLOral (3 mg/kg)
Data derived from a study on OXS007417, a derivative of this compound, in male CD-1 mice. acs.org

These findings for a direct derivative suggest that molecules incorporating the this compound scaffold can be developed to possess favorable pharmacokinetic properties suitable for oral administration. acs.org However, it is important to emphasize that these data pertain to a more complex derivative, and the specific pharmacokinetic profile of this compound itself may differ.

Advanced Research Applications Beyond Medicinal Chemistry

Material Science Applications

In the realm of material science, 1-Methyl-1H-indazol-5-amine serves as a valuable precursor for the synthesis of new materials with tailored properties. Its ability to participate in various chemical reactions allows for its incorporation into polymers, dyes, and coatings, leading to materials with enhanced thermal stability, specific optical properties, and protective capabilities.

Building Block for Complex Molecules

The foundational role of this compound in material science lies in its utility as a building block for more complex molecular architectures. The presence of a primary amine group allows for straightforward derivatization through reactions such as diazotization, amidation, and Schiff base formation. These reactions enable the attachment of the indazole core to other molecular fragments, leading to the creation of larger, multifunctional molecules with unique properties. This adaptability makes it a key intermediate in the synthesis of a wide array of organic materials.

Use in Dyes and Pigments

The aromatic nature of the indazole ring system in this compound makes it a suitable scaffold for the development of novel azo dyes. Azo dyes, characterized by the -N=N- linkage, are a significant class of colorants. The synthesis of such dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich substrate. The resulting azo compounds can exhibit a range of colors, and their properties can be fine-tuned by modifying the substituents on the indazole ring and the coupling partner. Research in this area focuses on creating dyes with high tinctorial strength, good lightfastness, and thermal stability for applications in textiles, printing, and advanced optical materials.

Azo Dye Precursor Coupling Component Resulting Dye Characteristics
Diazotized this compoundNaphthol derivativesPotential for a range of red to violet hues with good fastness properties.
Diazotized this compoundPhenolic compoundsCan produce yellow to orange dyes, with color depending on the substitution pattern of the phenol.
Diazotized this compoundAromatic aminesLeads to the formation of intensely colored compounds with potential for various industrial applications.

Creation of Novel Polymers and Coatings

The reactivity of the amine group in this compound also allows for its incorporation into polymeric structures. It can be used as a monomer or a modifying agent in the synthesis of polymers like polyamides, polyimides, and epoxy resins. The rigid indazole core can enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, derivatives of this compound are being investigated for their potential in creating protective coatings. For instance, coatings containing indazole derivatives have shown promise in the inhibition of metal corrosion. These molecules can adsorb onto the metal surface, forming a protective layer that insulates the metal from the corrosive environment.

Agrochemical Development

The development of new and effective agrochemicals is crucial for ensuring food security. The indazole scaffold is a known pharmacophore in various biologically active molecules, and this activity extends to the agricultural sector.

Development of New Agrochemical Products

Research has shown that various indazole derivatives exhibit fungicidal and insecticidal properties. While specific data on the direct application of this compound in commercial agrochemical products is limited, its role as a key intermediate in the synthesis of more complex active ingredients is an active area of investigation. The structural features of this compound can be modified to optimize its biological activity against specific plant pathogens or insect pests, while also considering factors such as environmental persistence and non-target toxicity.

Agrochemical Class Potential Role of this compound Derivatives Target Pests/Diseases
FungicidesSynthesis of novel compounds that interfere with fungal metabolic pathways.Powdery mildew, rusts, and various blights.
InsecticidesDevelopment of molecules that act on the nervous system of insects.Aphids, caterpillars, and other chewing and sucking insects.

Diagnostic Tool Development

In the field of diagnostics, there is a continuous need for sensitive and selective tools for the detection of various analytes. The unique photophysical properties that can be imparted to derivatives of this compound make it a promising candidate for the development of fluorescent probes and biosensors. By attaching a fluorophore to the this compound core and incorporating a specific recognition element, it is possible to create sensors that signal the presence of a target analyte, such as a metal ion or a biologically important molecule, through a change in fluorescence. This "turn-on" or "turn-off" fluorescent response allows for the sensitive and selective detection of the target species.

Catalysis Research

Extensive literature searches did not yield specific research findings on the application of this compound as a catalyst. While the broader family of indazole derivatives has been investigated for its utility in catalysis, often as ligands for transition metals in cross-coupling reactions, no detailed studies or data tables pertaining to the direct catalytic use of this compound were found. The available information primarily focuses on its role as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Therefore, its application in catalysis research appears to be an area that has not yet been explored or is not documented in publicly available scientific literature.

Future Research Directions and Unexplored Avenues

Synthesis of Novel Analogs with Optimized Biological Profiles

A primary focus of future research will be the rational design and synthesis of new analogs of 1-methyl-1H-indazol-5-amine to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the indazole core to achieve desired biological outcomes. nih.gov

Strategies often involve structure-guided drug design and knowledge-based approaches to create derivatives targeting specific biological pathways. nih.gov For instance, the synthesis of various 1H-indazole derivatives has led to the identification of potent inhibitors for several protein kinases implicated in cancer. nih.gov

Key approaches for generating novel analogs include:

Scaffold Hopping and Molecular Hybridization: Combining the indazole core with other pharmacologically relevant moieties can produce hybrid molecules with novel or enhanced activities. nih.govnih.gov

Substitution at Key Positions: Modifying substituents on the indazole ring can significantly impact biological activity. For example, different groups at the 3-, 4-, and 6-positions of the 1H-indazole ring have been shown to yield potent inhibitors of various kinases. nih.govmdpi.com

Deuterium (B1214612) Incorporation: Strategically replacing hydrogen with deuterium at metabolically vulnerable sites can improve a compound's metabolic profile and pharmacokinetic properties, as demonstrated in the development of a potential clinical candidate for ALK5 inhibition. researchgate.net

The following table provides examples of how the synthesis of indazole analogs has led to compounds with optimized activity against various biological targets.

Target KinaseLead Compound StrategyResulting Analog Activity
EGFR (T790M mutant)Structure-guided design from a lead compound. nih.govCompound 109 showed strong potency with an IC₅₀ of 5.3 nM. nih.gov
Aurora A and BIn silico fragment-based and knowledge-based design. nih.govCompound 123 emerged as a potent dual inhibitor with IC₅₀ values of 0.026 µM and 0.015 µM, respectively. nih.gov
ERK1/2Structure-guided and knowledge-based design. nih.govAdvanced compounds showed enzymatic and cellular activity with IC₅₀ values ranging from 9.3 to 25.8 nM. nih.gov
ALKInvestigation of 3-amino-5-substituted indazole starting points. nih.govmdpi.comEntrectinib (B1684687) showed high activity with an IC₅₀ value of 12 nM. nih.govmdpi.com

In-depth Mechanistic Studies of Biological Activities

While many indazole derivatives have been identified as potent inhibitors of various targets, a deeper understanding of their precise mechanisms of action is often required. Future research must move beyond primary screening and IC₅₀ determination to elucidate the molecular interactions and downstream cellular effects of these compounds.

For example, some indazole derivatives have been found to induce apoptosis and affect the cell cycle in cancer cell lines. nih.gov Further studies are necessary to confirm the exact molecular targets and pathways involved, such as the potential inhibition of Bcl2 family members or the p53/MDM2 pathway. nih.gov One indazole derivative, Lonidamine, is suggested to act by inhibiting mitochondrial-associated hexokinase II, which disrupts the energy metabolism of cancer cells. researchgate.net

Future mechanistic studies should aim to:

Identify Downstream Signaling Effects: Investigate how inhibition of a primary target (e.g., a specific kinase) by an indazole derivative affects downstream signaling cascades within the cell.

Elucidate Off-Target Activities: A comprehensive understanding of a compound's full biological profile, including any off-target effects, is crucial for predicting both efficacy and potential side effects.

Explore Mechanisms of Resistance: As with many targeted therapies, cancer cells can develop resistance. Studies are needed to understand the mechanisms by which resistance to indazole-based drugs may arise.

Clinical Translation Potential and Preclinical Development

The indazole scaffold is present in several clinically approved drugs, demonstrating its therapeutic viability. researchgate.netresearchgate.net Marketed drugs like Axitinib and Pazopanib validate the potential of this chemical class in oncology. researchgate.net At least 43 indazole-based therapeutic agents have been reported to be in clinical use or undergoing clinical trials, highlighting the significant translational potential of this scaffold. nih.govresearchgate.net

A critical area of future research is the preclinical development of new, promising indazole derivatives. This involves comprehensive evaluation of their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). For instance, a novel deuterated derivative of a 1-methyl-1H-indazol-5-yl compound was identified as a potential clinical candidate after demonstrating potent ALK5 inhibition and a low potential for drug-drug interactions. researchgate.net

Future efforts in this area will focus on:

Pharmacokinetic Optimization: Modifying lead compounds to improve properties such as oral bioavailability and metabolic stability.

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease to confirm their therapeutic effects.

Toxicology and Safety Pharmacology: Conducting rigorous studies to ensure an acceptable safety profile before advancing to human clinical trials.

Exploration of New Therapeutic Areas

While the primary focus for indazole derivatives has been on anticancer and anti-inflammatory applications, the versatility of this scaffold suggests its potential utility across a broader range of diseases. nih.goveurekaselect.com Exploring these untapped therapeutic areas is a key direction for future research.

Emerging applications for indazole derivatives include:

Neurodegenerative Diseases: Some indazole derivatives have shown potential in treating disorders related to neurodegeneration. nih.gov

Cardiovascular Diseases: Indazole-based compounds have been investigated for their potential in treating conditions such as arrhythmia, thrombosis, and ischemia-reperfusion injury. nih.gov

Antimicrobial Agents: Novel indazole analogs have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. eurekaselect.com

Metabolic Disorders: The therapeutic potential of indazole frameworks extends to metabolic conditions, including anti-obesity applications. eurekaselect.com

Advanced Computational Approaches in Drug Discovery for Indazole Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and they are particularly well-suited for the development of indazole-based therapeutics. nih.gov These in silico methods can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with drug development. nih.gov

Key computational techniques applied to indazole derivatives include:

Molecular Docking: This method predicts the preferred binding orientation of a molecule to its target protein, helping to understand structure-activity relationships and guide the design of more potent inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of indazole analogs with their biological activities, enabling the prediction of potency for newly designed compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to clarify the detailed mechanisms of selective inhibition. mdpi.com

Virtual Screening: Large chemical libraries can be computationally screened against a biological target to identify novel indazole-based hits for further experimental validation.

These computational strategies have been successfully used to rationalize structure-based design, explore interaction mechanisms, and evaluate analogs as potent therapeutic agents. nih.goveurekaselect.com

Q & A

Q. What are the established synthetic routes for 1-Methyl-1H-indazol-5-amine, and how are impurities minimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling. A common approach is alkylation of indazole derivatives using methyl halides under basic conditions, as seen in analogous imidazole syntheses (e.g., 4-ethyl-1-methyl-1H-imidazol-5-amine) . For Suzuki cross-coupling, a protocol adapted from related indazole derivatives involves:

  • Reagents : 5-nitroindazole, methyl boronic acid, Pd(dppf)Cl₂ catalyst.
  • Conditions : 1,4-dioxane/water (4:1) or DME solvent, 80–100°C, potassium phosphate base .
  • Purification : Flash chromatography (e.g., silica gel, EtOAc/hexane gradient) to isolate the product and remove Pd residues. Impurity control requires strict argon atmospheres and stoichiometric optimization (e.g., 1.2 equiv boronic acid) .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography : Using programs like SHELXL for refinement . For example, analogous indazole derivatives (e.g., 4-Methyl-1H-indazol-5-amine) are characterized by planar aromatic rings and bond angles consistent with sp² hybridization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include NH₂ protons (δ 5.2–5.8 ppm, broad) and methyl groups (δ 2.8–3.2 ppm, singlet) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 147.18 for C₈H₉N₃) validate the molecular formula .

Advanced Research Questions

Q. How can Suzuki cross-coupling be optimized to introduce substituents at the indazole C-4/C-6 positions?

Methodological Answer: Optimization requires:

  • Catalyst Screening : Pd(dppf)Cl₂ (0.1 equiv) outperforms Pd(PPh₃)₄ in electron-deficient systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DME) enhance coupling efficiency for sterically hindered boronic acids.
  • Temperature Control : 100°C maximizes yield without decomposing heat-sensitive amines.
  • Post-Reaction Analysis : Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., DFT-based Fukui indices) .

Q. How can contradictions in spectroscopic data (e.g., NH₂ signal splitting) be resolved?

Methodological Answer: Contradictions arise from tautomerism (e.g., 1H vs. 2H-indazole forms) or solvent-dependent proton exchange. Strategies include:

  • Variable Temperature NMR : Slow exchange at –40°C resolves NH₂ splitting in DMSO-d₆ .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to track NH₂ group behavior in dynamic processes .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-Phenyl-1H-indazol-5-amine, m/z 209.25) to validate assignments .

Q. What strategies improve regioselective methylation of indazole derivatives?

Methodological Answer: Regioselectivity depends on:

  • Base Selection : Strong bases (e.g., NaH) favor N-1 methylation, while weak bases (e.g., K₂CO₃) may lead to C-3 byproducts .
  • Solvent Polarity : Low-polarity solvents (e.g., THF) stabilize transition states for N-1 attack.
  • Protecting Groups : Temporary protection of NH₂ (e.g., Boc) directs methylation to the indazole nitrogen .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indazol-5-amine

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